An In-Depth Technical Guide to 3-Chloro-5-(pyrrolidin-1-YL)phenol
An In-Depth Technical Guide to 3-Chloro-5-(pyrrolidin-1-YL)phenol
This guide provides a comprehensive technical overview of 3-Chloro-5-(pyrrolidin-1-YL)phenol, a molecule of interest in medicinal chemistry and drug discovery. By leveraging established principles of organic synthesis, purification, and characterization, this document serves as a valuable resource for researchers and scientists.
Introduction and Strategic Importance
3-Chloro-5-(pyrrolidin-1-YL)phenol incorporates three key structural motifs: a phenol ring, a chlorine substituent, and a pyrrolidine moiety. This combination holds significant potential in the design of novel therapeutic agents. The phenol group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. The chloro group, a common substituent in pharmaceuticals, can modulate the compound's lipophilicity, metabolic stability, and binding affinity.[3] The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce a three-dimensional architecture to a molecule, which can enhance target specificity and potency.[4]
Table 1: Core Properties of 3-Chloro-5-(pyrrolidin-1-YL)phenol
| Property | Value | Source |
| CAS Number | 925233-14-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | [2] |
| Predicted Boiling Point | 326.5±42.0 °C | [5] |
| Predicted Density | 1.240±0.06 g/cm³ | [5] |
Retrosynthetic Analysis and Synthesis Protocol
Proposed Retrosynthesis
A plausible retrosynthetic analysis is depicted below. The target molecule can be disconnected at the C-N bond, suggesting a nucleophilic aromatic substitution reaction between 3,5-dichlorophenol (or a related derivative) and pyrrolidine.
Figure 1: Retrosynthetic analysis of 3-Chloro-5-(pyrrolidin-1-YL)phenol.
Hypothetical Synthesis Protocol
This protocol describes a two-step synthesis starting from 3,5-dichlorophenol. The first step involves the protection of the hydroxyl group, followed by a nucleophilic aromatic substitution with pyrrolidine.
Step 1: Protection of 3,5-Dichlorophenol
The phenolic hydroxyl group is protected to prevent it from interfering with the subsequent nucleophilic substitution reaction. A common protecting group for phenols is the benzyl group.
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Reaction: 3,5-Dichlorophenol is reacted with benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone.
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Rationale: The base deprotonates the phenol to the more nucleophilic phenoxide, which then displaces the bromide from benzyl bromide. Acetone is a suitable solvent as it dissolves the reactants and is relatively inert under these conditions.
Step 2: Nucleophilic Aromatic Substitution
The protected 1-benzyloxy-3,5-dichlorobenzene is then reacted with pyrrolidine.
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Reaction: The protected dichlorobenzene is heated with an excess of pyrrolidine, which acts as both the nucleophile and the solvent. A strong base like sodium tert-butoxide can be added to facilitate the reaction.
-
Rationale: The electron-withdrawing chloro groups activate the aromatic ring towards nucleophilic attack. The excess pyrrolidine drives the reaction to completion.
Step 3: Deprotection
The benzyl protecting group is removed to yield the final product.
-
Reaction: The protected intermediate is subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Rationale: This is a standard and clean method for benzyl ether cleavage.
Figure 2: Proposed synthetic workflow for 3-Chloro-5-(pyrrolidin-1-YL)phenol.
Purification and Characterization
Purification Protocol: Column Chromatography
The crude product from the synthesis would likely contain unreacted starting materials and byproducts. Column chromatography is a standard and effective method for the purification of such mixtures.[6]
Step-by-Step Protocol:
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Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared and packed into a glass column.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is carefully added to the top of the column.
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Elution: A gradient elution is typically employed, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: The eluent is collected in fractions, and the composition of each fraction is monitored by thin-layer chromatography (TLC).
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Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 3-Chloro-5-(pyrrolidin-1-YL)phenol.
Analytical Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.
Figure 3: Analytical workflow for structure confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the pyrrolidine ring protons, and the phenolic hydroxyl proton. ¹³C NMR would confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 3-Chloro-5-(pyrrolidin-1-YL)phenol (197.66 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the phenol.[7] C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ region.[7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, pyrrolidine protons (likely multiplets), and a broad singlet for the phenolic OH. |
| ¹³C NMR | Ten distinct carbon signals corresponding to the aromatic and pyrrolidine carbons. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 197, with a characteristic M+2 peak for the ³⁷Cl isotope. |
| IR Spec. | Broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹). |
Reactivity and Potential Applications
The reactivity of 3-Chloro-5-(pyrrolidin-1-YL)phenol is governed by its functional groups. The phenol group can undergo O-alkylation and O-acylation. The electron-rich aromatic ring, activated by the hydroxyl and pyrrolidine groups, is susceptible to electrophilic aromatic substitution, such as nitration and halogenation.[8]
Given the prevalence of substituted pyrrolidines and chlorophenols in bioactive molecules, 3-Chloro-5-(pyrrolidin-1-YL)phenol is a promising scaffold for the development of novel therapeutic agents. Its structure suggests potential applications as an intermediate in the synthesis of inhibitors for various biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in disease. The specific substitution pattern may offer advantages in terms of selectivity and pharmacokinetic properties.
Figure 4: Potential applications in drug discovery.
Safety and Handling
Substituted phenols and chlorinated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for similar compounds for specific handling and disposal information.
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